molecular formula C7H8F3N3O B1417469 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338792-66-8

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1417469
CAS RN: 338792-66-8
M. Wt: 207.15 g/mol
InChI Key: VHQNYFFWCONHLT-UHFFFAOYSA-N
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Description

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol, also known as 2-EAPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless solid that is soluble in water, alcohol, and other polar solvents. It has a variety of applications in scientific research, including as a building block for the synthesis of other compounds, as a reagent for the synthesis of biologically active compounds, and as a reagent for the study of biochemical and physiological processes.

Scientific Research Applications

Inhibition of Gene Expression

Research by Palanki et al. (2000) focused on compounds related to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol, examining their role as inhibitors of NF-kappaB and AP-1 gene expression. This study delved into the structure-activity relationship and identified essential functional groups that contribute to their inhibitory activity. This compound and its derivatives could be significant in regulating gene expression, with potential implications in various biological and therapeutic contexts (Palanki et al., 2000).

Histamine Antagonism

Brown et al. (1989) investigated derivatives of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol for their role as histamine H2-receptor antagonists. This study explored different substitutions on the pyrimidine ring and their impact on H1- and H2-receptor histamine antagonist activities, potentially offering insights into new therapeutic agents (Brown et al., 1989).

Synthesis and Structural Insights

Craciun et al. (1998) described the synthesis of novel pyrimidinones, including compounds structurally similar to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Their research provided valuable structural insights and discussed the tautomerism of these compounds, contributing to the understanding of their chemical properties and potential applications in pharmaceuticals or agrochemicals (Craciun et al., 1998).

Trifluoromethylated Analogues Synthesis

Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, involving reactions with compounds similar to 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol. This research highlights the compound's utility in creating new molecules with potential medicinal value (Sukach et al., 2015).

properties

IUPAC Name

2-(ethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNYFFWCONHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378982
Record name 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol

CAS RN

338792-66-8
Record name 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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